N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
Description
This compound features a hybrid structure combining a 2,3-dihydro-1H-indole core, a furan-2-yl substituent, and a 2H-1,3-benzodioxole-5-carboxamide moiety. The ethyl linkage between the indole and furan groups may influence conformational flexibility, while the carboxamide group could enhance binding affinity through hydrogen bonding.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-22(16-7-8-20-21(12-16)28-14-27-20)23-13-18(19-6-3-11-26-19)24-10-9-15-4-1-2-5-17(15)24/h1-8,11-12,18H,9-10,13-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIPMYJNLDTQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Coupling of Indole and Furan Units: The indole and furan units are coupled through a nucleophilic substitution reaction, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of the Benzodioxole Moiety: The benzodioxole ring is typically formed through a cyclization reaction involving a catechol derivative and a suitable electrophile.
Final Coupling and Amide Formation: The final step involves coupling the intermediate with a carboxylic acid derivative to form the amide bond, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole, furan, and benzodioxole rings, using reagents like halogens, alkyl halides, or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Analysis
Key Compounds for Comparison :
N-Phenylnaphthalene-1-carboxamide (): Shares a carboxamide group but lacks the indole and benzodioxole moieties. The naphthalene system provides aromatic bulk but reduced heterocyclic diversity .
N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide (): Contains a furan-2-yl group and ethyl linkage, similar to the target compound. However, the nitroacetamide and sulphanyl groups differ significantly in electronic properties compared to the benzodioxole-carboxamide .
N-(2-(Diethylamino)ethyl)-5-((Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (): Features an indole-derived structure and carboxamide but introduces a fluorinated pyrrole system. The diethylaminoethyl chain may enhance solubility relative to the benzodioxole group .
2-(2-Methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide (): Includes an isoindole-carboxamide scaffold and methoxyethyl substituent.
Structural Comparison Table :
<sup>*</sup>LogP values derived from analogous compounds in cited references.
Pharmacological and Physicochemical Properties
- Solubility : The benzodioxole group in the target compound likely reduces aqueous solubility compared to the sulphanyl-containing USP compounds () but improves it relative to naphthalene-based analogs .
- Metabolic Stability : The furan-2-yl group may increase susceptibility to oxidative metabolism compared to thiazole or fluorinated pyrrole systems () .
Biological Activity
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a unique combination of indole , furan , and benzodioxole moieties, which are significant for their interactions with biological targets. The IUPAC name and structural formula are as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide |
| Molecular Formula | C22H20N2O4 |
| CAS Number | 898416-16-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The indole and furan components may modulate enzyme activity and receptor interactions, potentially influencing signaling pathways related to inflammation, cancer progression, and other physiological processes. The sulfonamide group enhances binding affinity and specificity towards these targets.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell lines, indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains. In particular:
- Tested Strains : E. coli, S. aureus, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged between 20 to 50 µg/mL, showing comparable efficacy to conventional antibiotics .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been shown to possess anti-inflammatory properties. Studies have indicated that it can significantly reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
-
Study on Cancer Cell Lines :
- Researchers evaluated the effects on MCF-7 cells treated with varying concentrations of the compound.
- Results indicated a dose-dependent decrease in cell viability with significant morphological changes observed under microscopy.
-
Antimicrobial Testing :
- A comparative study against standard antibiotics demonstrated that the compound's efficacy was on par with ceftriaxone for certain bacterial strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
